(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462031
InChI: InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
SMILES: CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

CAS No.:

Cat. No.: VC13462031

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide -

Specification

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
IUPAC Name (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
Standard InChI Key TYJQFPFOIKILQL-ROUUACIJSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N

Introduction

Molecular Architecture and Stereochemical Features

The molecular formula of (S)-2-amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is C₁₉H₃₁N₃O, yielding a molecular weight of 317.5 g/mol. The compound’s IUPAC name reflects its stereochemical precision:

  • Pyrrolidine ring: The (2S)-configured pyrrolidine scaffold introduces a rigid, nitrogen-containing heterocycle that influences conformational stability .

  • Benzyl substituent: A benzyl group attached to the pyrrolidine nitrogen enhances lipophilicity, potentially improving blood-brain barrier permeability.

  • Chiral centers: The (S)-configuration at both the amino-bearing carbon and the pyrrolidine ring ensures enantioselective interactions with biological targets .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₉H₃₁N₃O
Molecular Weight317.5 g/mol
IUPAC Name(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide
CAS Registry Number1401666-52-1
Stereochemical Descriptors(2S)-pyrrolidine; (S)-amino

Synthetic Strategies and Challenges

Synthesizing this compound demands multi-step protocols to preserve stereochemical integrity. While detailed synthetic routes are proprietary, general methodologies for analogous amides suggest:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions generates the pyrrolidine core .

  • N-Benzylation: Benzyl bromide or chloride reacts with the pyrrolidine nitrogen in the presence of a base like potassium carbonate .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC·HCl) links the pyrrolidine-methylamine intermediate to 3-methylbutanoic acid .

Critical challenges include:

  • Racemization Risk: High temperatures or prolonged reaction times may compromise stereochemical purity.

  • Purification Complexity: Chromatographic separation is often required to isolate the desired enantiomer.

TargetPotential EffectRationale
Dopamine D₂ ReceptorPartial agonist/antagonistStructural similarity to aripiprazole analogs
Serotonin TransporterReuptake inhibitionAmide group mimics SSRIs
MAO-BCompetitive inhibitionTertiary amide interaction with FAD

Comparative Analysis with Structural Analogs

(S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

  • Key Difference: Replacement of benzyl with methyl reduces molecular weight (255.4 vs. 317.5 g/mol) and lipophilicity (clogP ≈ 2.1 vs. 4.3) .

  • Impact: Diminished blood-brain barrier penetration but improved aqueous solubility.

N-Benzyl-N-ethylpropanamide Derivatives

  • Key Difference: Simplified backbone lacking the pyrrolidine ring.

  • Impact: Lower receptor selectivity due to reduced conformational restraint .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to enhance enantiomeric excess (>99% ee).

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Deconvolution: Employing chemoproteomics to identify off-target interactions.

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